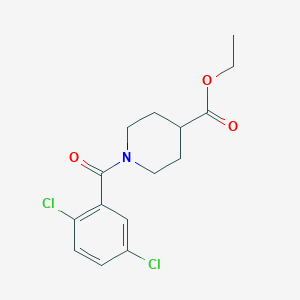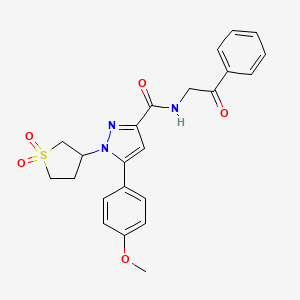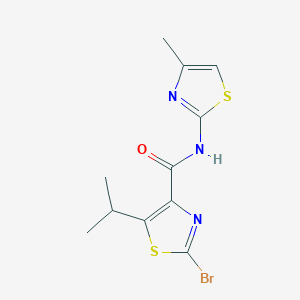![molecular formula C30H32N2O8 B11020538 (2E)-N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]prop-2-enamide](/img/structure/B11020538.png)
(2E)-N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyridyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 4-methyl-2-pyridine and 3,4,5-trimethoxybenzaldehyde. These compounds undergo a series of reactions, such as condensation and coupling reactions, under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can further enhance the production process by reducing reaction times and improving product consistency .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of (E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridyl and trimethoxyphenyl derivatives, such as:
- N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
- N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-BUTENAMIDE
- N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-HEXENAMIDE
Uniqueness
What sets (E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C30H32N2O8 |
|---|---|
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
(E)-N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-N-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]prop-2-enamide |
InChI |
InChI=1S/C30H32N2O8/c1-19-12-13-31-26(14-19)32(27(33)10-8-20-15-22(35-2)29(39-6)23(16-20)36-3)28(34)11-9-21-17-24(37-4)30(40-7)25(18-21)38-5/h8-18H,1-7H3/b10-8+,11-9+ |
InChI-Schlüssel |
YQPVZYKAJVNPJM-GFULKKFKSA-N |
Isomerische SMILES |
CC1=CC(=NC=C1)N(C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CC1=CC(=NC=C1)N(C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B11020456.png)
![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11020468.png)

![1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11020498.png)
![3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B11020501.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11020505.png)
![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11020511.png)

![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11020522.png)

![methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11020530.png)
![N-[3-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11020546.png)
![trans-4-({[3-(2-phenyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11020556.png)
